
Z-D-Val-OH
Vue d'ensemble
Description
Z-D-Val-OH, also known as Cbz-D-Valine, is a derivative of the amino acid valine . It has a molecular formula of C13H17NO4 and a molecular weight of 251.278 . It is used in biochemical research, particularly in the study of amino acids and their derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the search results did not provide a detailed structural analysis.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.6±38.0 °C at 760 mmHg, and a melting point of 58-60ºC . Its flash point is 215.4±26.8 °C . The compound has a LogP value of 2.59, indicating its lipophilicity .Applications De Recherche Scientifique
Activité antibiotique
Z-D-Val-OH: est un analogue actif de la gramicidine S, un puissant antibiotique cyclopeptidique. La recherche a montré que les analogues avec des tailles de cycle plus petites, comme This compound, conservent une activité antibiotique contre les micro-organismes Gram-positifs. La relation structure-activité de ces analogues est cruciale pour le développement de nouveaux antibiotiques présentant des activités antimicrobiennes élevées et des activités hémolytiques faibles .
Développement de médicaments anti-apoptotiques
Dans le domaine de la médecine reproductive, les dérivés de This compound comme le Z-VAD-FMK ont été évalués comme médicaments anti-apoptotiques. Ils sont utilisés pour prévenir l'apoptose des cellules de la granulosa et la mort folliculaire après la transplantation de tissu ovarien, ce qui est important pour la préservation de la fertilité chez les patientes atteintes de cancer subissant une chimiothérapie .
Mimétisme enzymatique en biomédecine
This compound: et ses dérivés ont des applications potentielles dans le mimétisme enzymatique. Par exemple, les nanozymes d'or, qui imitent les activités enzymatiques, peuvent être fonctionnalisées avec des peptides, y compris This compound, pour des applications thérapeutiques ciblées, telles que le traitement tumoral ou le contrôle du niveau des espèces réactives de l'oxygène intracellulaire .
Catalyseurs de réaction de réduction de l'oxygène
Dans le domaine de la science des matériaux, This compound peut faire partie de la synthèse de catalyseurs à atome unique et à double atome à base de Fe. Ces catalyseurs sont avantageux pour la réaction de réduction de l'oxygène (ORR), qui est un processus critique dans les piles à combustible et les batteries métal-air .
Sécurité alimentaire et analyses environnementales
Les activités enzymatiques des dérivés de This compound peuvent être exploitées pour des applications en matière de sécurité alimentaire et d'analyses environnementales. Ils peuvent être utilisés pour détecter les contaminants ou les agents pathogènes, garantissant la sécurité et la qualité des produits alimentaires .
Découverte et conception de médicaments
This compound: joue un rôle dans la synthèse biomimétique d'antibiotiques. Son incorporation dans de nouveaux composés peut conduire à la découverte de médicaments avec des propriétés améliorées, telles qu'une sélectivité accrue et une résistance réduite .
Safety and Hazards
Z-D-Val-OH is advised to be handled with care. Direct contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought . The compound is not known to pose any specific hazards .
Mécanisme D'action
Target of Action
Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbthis compound , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .
Mode of Action
This compound inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, this compound can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, this compound can block apoptosis, thereby promoting cell survival .
Pharmacokinetics
As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific information on this compound is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of this compound.
Propriétés
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4, 1685-33-2 | |
| Record name | N-(benzyloxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Carbobenzoxy-D-valine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


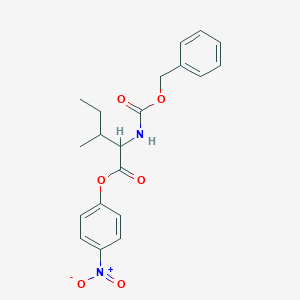
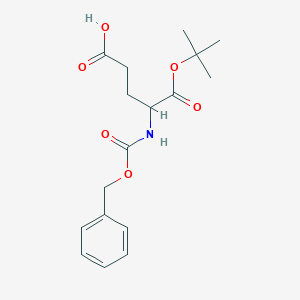
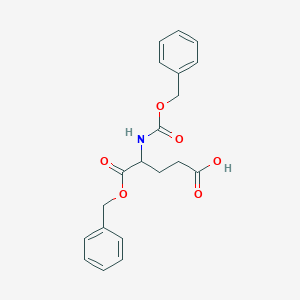
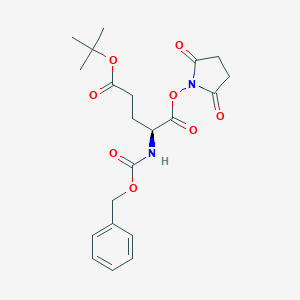
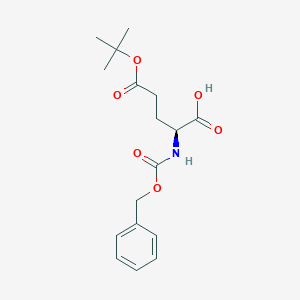

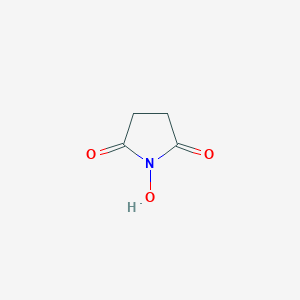



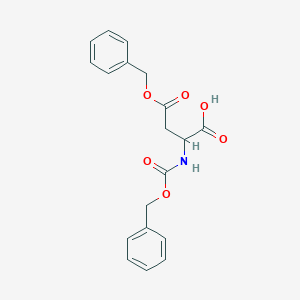

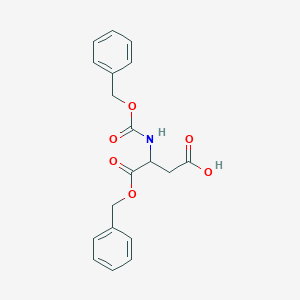
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
